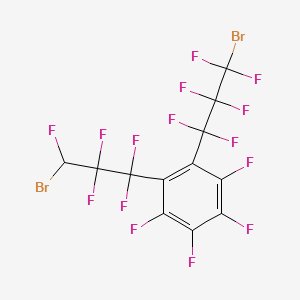
1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene is a highly fluorinated aromatic compound. The presence of multiple bromine and fluorine atoms makes it a compound of interest in various fields of research, including materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a fluorinated benzene derivative.
Fluorination: Fluorination is carried out using reagents like hydrogen fluoride (HF) or fluorinating agents such as sulfur tetrafluoride (SF4).
Industrial Production Methods
Industrial production methods for such highly fluorinated compounds often involve:
Batch Processes: Small-scale synthesis in laboratory settings.
Continuous Flow Processes: For larger-scale production, continuous flow reactors may be used to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Applications in materials science, particularly in the development of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene involves interactions with molecular targets and pathways, which may include:
Molecular Targets: Specific enzymes or receptors that the compound interacts with.
Pathways Involved: The biochemical pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3,3-hexafluoropropyl)-3,4,5,6-tetrafluorobenzene
- 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3,3-hexafluoropropyl)-3,4,5,6-tetrafluorobenzene
Uniqueness
The uniqueness of 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene lies in its specific arrangement of bromine and fluorine atoms, which may confer unique chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C12HBr2F15 |
|---|---|
Molecular Weight |
589.92 g/mol |
IUPAC Name |
1-(3-bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C12HBr2F15/c13-7(19)10(24,25)8(20,21)1-2(4(16)6(18)5(17)3(1)15)9(22,23)11(26,27)12(14,28)29/h7H |
InChI Key |
ZMNFYWRPTAFMMK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(C(C(F)(F)Br)(F)F)(F)F)C(C(C(F)Br)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















